4-Bromo-3-chloroaniline (CAS 21402-26-6) is a di-halogenated aromatic amine, a class of compounds widely used as foundational building blocks in the synthesis of complex organic molecules. Its primary procurement value lies in its role as a precisely substituted precursor for active pharmaceutical ingredients (APIs), agrochemicals, and specialty dyes. The specific 4-bromo, 3-chloro substitution pattern dictates its reactivity and suitability for multi-step synthetic routes where regiochemical control is critical.
Substituting 4-Bromo-3-chloroaniline with its isomers (e.g., 3-Bromo-4-chloroaniline) or simpler analogs (e.g., 3-chloroaniline) will lead to process failure or the formation of incorrect products. The distinct electronic and steric environment created by the bromine at position 4 and chlorine at position 3 governs the regioselectivity of subsequent reactions, such as metal-catalyzed cross-couplings or nucleophilic substitutions. Using an incorrect isomer introduces the wrong reactive handles at specific positions, making it impossible to construct the target molecular architecture required for the final product's function, whether in a pharmaceutical or an agricultural context.
Multiple patents detailing the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, explicitly specify 4-Bromo-3-chloroaniline as a key starting material. The synthesis pathway relies on the precise arrangement of the bromo and chloro substituents on this precursor to construct the final, complex heterocyclic API. Using any other dihaloaniline isomer would result in the synthesis of an entirely different, therapeutically inactive molecule, making 4-Bromo-3-chloroaniline a non-substitutable requirement for this specific process.
| Evidence Dimension | Precursor Requirement for Target Synthesis |
| Target Compound Data | Required starting material for validated Acalabrutinib synthesis routes. |
| Comparator Or Baseline | Any other positional isomer (e.g., 3-Bromo-4-chloroaniline) or dihaloaniline. |
| Quantified Difference | Qualitatively absolute; comparators yield the incorrect final product. |
| Conditions | Multi-step synthesis of Acalabrutinib as described in process patents. |
For manufacturers of Acalabrutinib or related APIs, procurement of this specific isomer is mandatory to ensure the correct molecular structure of the final drug product.
The differential reactivity of the C-Br and C-Cl bonds in 4-Bromo-3-chloroaniline is a key advantage in process development. In palladium-catalyzed cross-coupling reactions like the Suzuki coupling, the carbon-bromine bond undergoes oxidative addition to the palladium catalyst under conditions where the stronger carbon-chlorine bond remains intact. This allows for the selective functionalization at the 4-position, while preserving the chlorine at the 3-position for a subsequent, different transformation. This predictable regioselectivity is not available in symmetric dihalides (e.g., 3,4-dichloroaniline) and differs from isomers where electronic effects may alter relative bond reactivity.
| Evidence Dimension | Reactivity in Palladium-Catalyzed Cross-Coupling |
| Target Compound Data | Preferential reaction at the C-Br bond, enabling selective synthesis. |
| Comparator Or Baseline | Symmetric dihaloanilines (e.g., 3,4-dichloroaniline) or single-halogen anilines. |
| Quantified Difference | Enables sequential, site-selective reactions not possible with symmetric or single-halogen comparators. |
| Conditions | Standard Suzuki-Miyaura or similar palladium-catalyzed cross-coupling reaction conditions. |
This compound is the right choice for synthetic routes requiring sequential, regiocontrolled introduction of two different aryl or alkyl groups, improving process efficiency and yield.
4-Bromo-3-chloroaniline exhibits a distinct melting point range, typically cited as 64-68 °C. This provides a clear physical property differentiator from its close positional isomer, 3-bromo-4-chloroaniline, which has a higher melting point. This difference is critical for process control in manufacturing settings, influencing parameters for crystallization, purification, and formulation where precise temperature control is necessary to ensure product purity and consistency.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 64-68 °C |
| Comparator Or Baseline | 3-Bromo-4-chloroaniline: 82-85 °C (from supplier datasheets) |
| Quantified Difference | ~18-21 °C lower melting point than its 3-bromo-4-chloro isomer. |
| Conditions | Standard melting point determination. |
Selecting this compound provides a specific and predictable thermal profile, crucial for designing and controlling manufacturing processes that rely on consistent phase behavior.
This compound is the designated starting material for synthesizing targeted covalent inhibitors like Acalabrutinib, where the specific 4-bromo-3-chloro substitution pattern is essential for building the drug's core structure. Its use is non-negotiable for any process aiming to produce this specific API.
Ideal for complex, multi-step syntheses where two different functional groups must be introduced at specific positions. The higher reactivity of the C-Br bond allows for a selective first coupling reaction, followed by a second transformation at the C-Cl position, offering a level of synthetic control not available with symmetric analogs.
The 4-bromo-3-chloroaniline scaffold is a known precursor for certain classes of phenylurea herbicides. The specific halogen substitution pattern is directly tied to the biological activity of the final herbicidal compound, making this isomer a required intermediate for achieving desired efficacy in crop protection products.
Irritant;Health Hazard